

A Technical Guide to the Spectroscopic Data of Bis(3-bromophenyl)amine

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Compound of Interest

Compound Name: *Bis(3-bromophenyl)amine*

Cat. No.: *B15197581*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **bis(3-bromophenyl)amine**. The information is tailored for researchers, scientists, and professionals in drug development who require detailed analytical data for this compound. This document summarizes key spectroscopic information, outlines experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.

Chemical Structure and Properties

- IUPAC Name: 3-bromo-N-(3-bromophenyl)aniline[1]
- Synonyms: 3,3'-Dibromodiphenylamine
- Molecular Formula: $C_{12}H_9Br_2N$ [1]
- Molecular Weight: 327.01 g/mol [1]
- Exact Mass: 326.90813 Da[1]

Spectroscopic Data

The following sections present the expected and reported spectroscopic data for **bis(3-bromophenyl)amine** and its isomers. Due to the limited availability of specific experimental

data for the 3,3'-isomer, data for the closely related 4,4'-isomer is provided for reference in some cases.

While specific experimental NMR data for **bis(3-bromophenyl)amine** is not readily available in the searched literature, data for the isomeric bis(4-bromophenyl)amine provides a valuable reference. The expected chemical shifts for **bis(3-bromophenyl)amine** can be predicted based on the substituent effects of the bromine atom and the amine group on the aromatic rings.

Table 1: ^1H NMR Data for Bis(4-bromophenyl)amine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.58	dd	2H	Aromatic CH
7.30	dd	2H	Aromatic CH
7.22	td	2H	Aromatic CH
6.84	td	2H	Aromatic CH
6.44	s	1H	NH

Data obtained for a bis(bromophenyl)amine isomer synthesized via Buchwald-Hartwig coupling.[2]

Table 2: ^{13}C NMR Data for Bis(4-bromophenyl)amine

Chemical Shift (δ) ppm	Assignment
140.13	Aromatic C-N
133.39	Aromatic C-H
128.23	Aromatic C-H
122.67	Aromatic C-H
118.08	Aromatic C-H
114.38	Aromatic C-Br

Data obtained for a bis(bromophenyl)amine isomer synthesized via Buchwald-Hartwig coupling.^[2]

High-resolution mass spectrometry is used to confirm the elemental composition of the molecule. For **bis(3-bromophenyl)amine**, the presence of two bromine atoms will result in a characteristic isotopic pattern.

Table 3: Mass Spectrometry Data

Parameter	Value	Notes
Calculated Molecular Weight	327.01 g/mol	^[1]
Calculated Exact Mass (M)	326.90813 Da	For C ₁₂ H ₉ ⁷⁹ Br ₂ N ^[1]
Expected [M+H] ⁺	327.91596 Da	
HRMS (EI) Data (for isomer)	Calculated: 324.9102, Found: 324.9094	For C ₁₂ H ₉ Br ₂ N ^[2]

The IR spectrum of **bis(3-bromophenyl)amine**, a secondary aromatic amine, is expected to show characteristic absorption bands.

Table 4: Expected Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Vibration	Intensity
~3400	N-H stretch	Medium
3100-3000	Aromatic C-H stretch	Medium
1600-1450	Aromatic C=C stretch	Strong
1335-1250	Aromatic C-N stretch	Strong[3]
~1070	C-Br stretch	Strong
900-675	Aromatic C-H bend	Strong

Secondary amines typically show a single N-H stretching band. The C-N stretching vibration for aromatic amines is usually strong and appears in the 1335-1250 cm⁻¹ region.[3]

Experimental Protocols

The following protocols describe the general methods for the synthesis and spectroscopic characterization of diarylamines like **bis(3-bromophenyl)amine**.

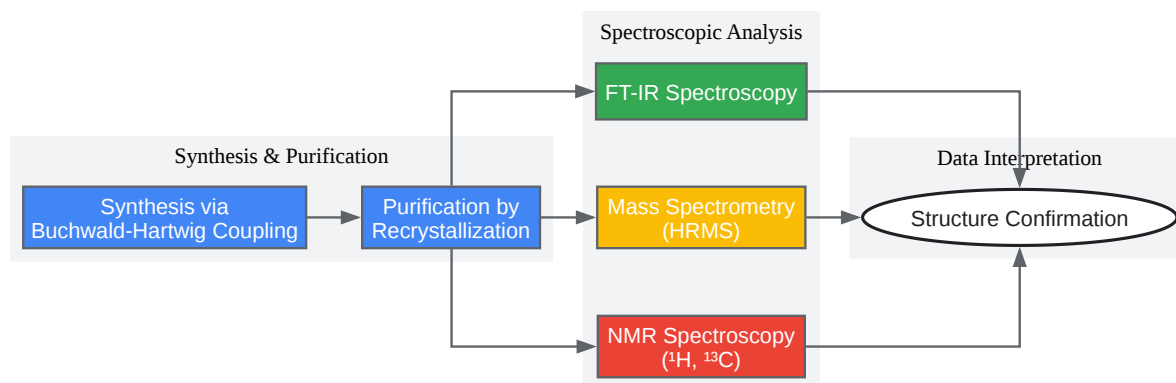
A common method for the synthesis of diarylamines is the palladium-catalyzed Buchwald-Hartwig amination.

- **Reaction Setup:** To a flame-dried microwave vial, add anhydrous toluene, sodium tert-butoxide, 3-bromoaniline, and 1-bromo-3-iodobenzene.
- **Catalyst and Ligand Addition:** Add a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and a suitable phosphine ligand, like DPEPhos.
- **Reaction Conditions:** Heat the mixture in a microwave reactor at 150 °C for 30 minutes.[2]
- **Workup:** After cooling, extract the product with dichloromethane. Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.
- **Purification:** Concentrate the organic layer in vacuo and recrystallize the crude product from ethanol to yield the purified **bis(3-bromophenyl)amine**. [2]

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl_3).
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Instrumentation: Analyze the sample using a high-resolution mass spectrometer, for example, with an electrospray ionization (ESI) or electron ionization (EI) source.
- Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak and its isotopic pattern.
- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer.
- Data Acquisition: Scan the sample over the mid-IR range (typically $4000\text{--}400\text{ cm}^{-1}$) and record the transmittance or absorbance spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **bis(3-bromophenyl)amine**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **bis(3-bromophenyl)amine**.

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References

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